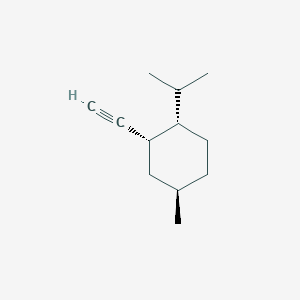
(1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane, commonly known as EMCP, is a cyclohexane derivative that has gained significant attention in the field of medicinal chemistry. EMCP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Mécanisme D'action
The mechanism of action of EMCP is not fully understood. However, it has been suggested that EMCP exerts its therapeutic effects by modulating various signaling pathways. EMCP has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation. Furthermore, EMCP has been found to activate the Nrf2/ARE signaling pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
EMCP has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. EMCP has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. In addition, EMCP has been found to reduce the levels of glutamate, which is a neurotransmitter involved in neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
EMCP has several advantages and limitations for lab experiments. One of the advantages is that it exhibits potent therapeutic effects at low concentrations. This makes it an attractive candidate for drug development. However, one of the limitations is that the synthesis of EMCP is a challenging process and requires expertise in synthetic organic chemistry. In addition, the mechanism of action of EMCP is not fully understood, which makes it difficult to optimize its therapeutic effects.
Orientations Futures
There are several future directions for the study of EMCP. One of the directions is to investigate its potential therapeutic applications in other diseases, such as diabetes and cardiovascular diseases. Another direction is to optimize its therapeutic effects by identifying its molecular targets and developing more potent analogs. Furthermore, it would be interesting to investigate the pharmacokinetics and pharmacodynamics of EMCP in vivo to determine its efficacy and safety. Overall, the study of EMCP has the potential to lead to the development of novel therapeutics for various diseases.
Méthodes De Synthèse
EMCP can be synthesized by reacting 2-methylcyclohexanone with propargyl bromide and lithium diisopropylamide. The resulting product is then treated with L-selectride to obtain the desired (1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane. The synthesis of EMCP is a challenging process and requires expertise in synthetic organic chemistry.
Applications De Recherche Scientifique
EMCP has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective properties. EMCP has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EMCP has been found to protect against neurodegeneration by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
178358-29-7 |
|---|---|
Nom du produit |
(1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane |
Formule moléculaire |
C12H20 |
Poids moléculaire |
164.29 g/mol |
Nom IUPAC |
(1S,2S,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H20/c1-5-11-8-10(4)6-7-12(11)9(2)3/h1,9-12H,6-8H2,2-4H3/t10-,11+,12+/m1/s1 |
Clé InChI |
XXWOLVVWZBJZHM-WOPDTQHZSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]([C@H](C1)C#C)C(C)C |
SMILES |
CC1CCC(C(C1)C#C)C(C)C |
SMILES canonique |
CC1CCC(C(C1)C#C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



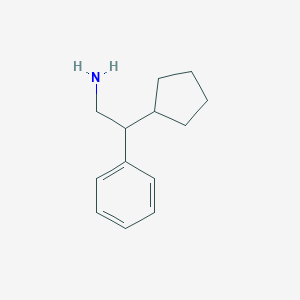

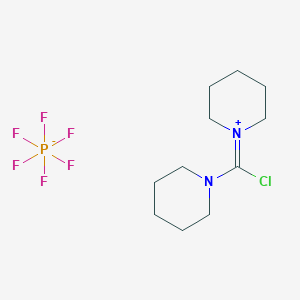
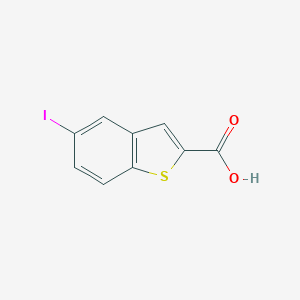

![1-Acetyl-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophen-4-one](/img/structure/B62111.png)


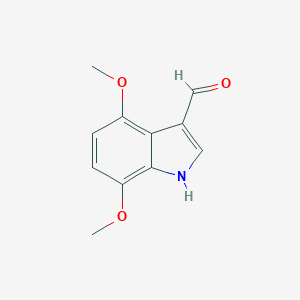
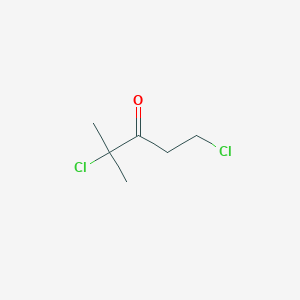
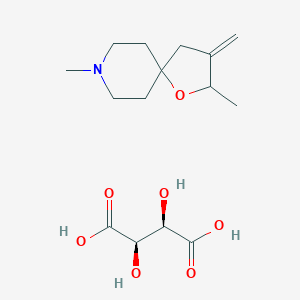
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
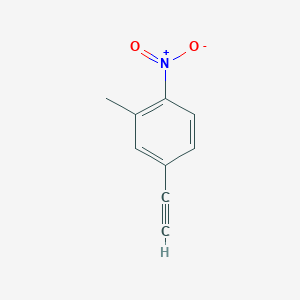
![2-[(Heptafluoropropyl)sulfanyl]aniline](/img/structure/B62130.png)